N-Ethoxycarbonyl Norfloxacin

Description

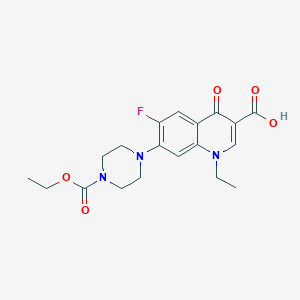

Structure

3D Structure

Properties

IUPAC Name |

7-(4-ethoxycarbonylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O5/c1-3-21-11-13(18(25)26)17(24)12-9-14(20)16(10-15(12)21)22-5-7-23(8-6-22)19(27)28-4-2/h9-11H,3-8H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAMZLZRMSYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OCC)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105440-01-5 | |

| Record name | 7-(4-(Ethoxycarbonyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105440015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-(ETHOXYCARBONYL)PIPERAZIN-1-YL)-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62E12EXJ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of N Ethoxycarbonyl Norfloxacin

Strategies for Norfloxacin (B1679917) Derivatization via N-Substitution

The derivatization of Norfloxacin, particularly at the N-4 position of its piperazine (B1678402) ring, is a widely explored strategy to modulate its physicochemical properties and biological activity. nih.govacs.org The secondary amine in the piperazine moiety serves as a reactive site for various chemical modifications, including N-acylation, N-alkylation, and the formation of Schiff bases. These substitutions can influence the molecule's interaction with its target enzymes, DNA gyrase and topoisomerase IV, potentially leading to compounds with altered or improved efficacy. nih.govacs.org

Common strategies for N-substitution involve reacting Norfloxacin with a variety of electrophilic reagents. For instance, N-acylation can be achieved using acyl chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. nih.gov Another approach involves the Mannich reaction, which introduces aminomethyl groups. nih.gov The introduction of an ethoxycarbonyl group, as in N-Ethoxycarbonyl Norfloxacin, is a specific type of N-acylation that utilizes reagents like ethyl chloroformate. nih.govmdpi.com This modification adds an ester functional group to the piperazine ring, which can impact the compound's polarity, solubility, and interactions with biological targets.

Targeted Synthesis of this compound

The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. mdpi.com

Precursor Compounds and Reagents

The primary precursor compounds and reagents required for the synthesis are:

Norfloxacin : The starting fluoroquinolone antibiotic.

Ethyl Chloroformate : The reagent that provides the ethoxycarbonyl group.

Triethylamine (B128534) or another suitable base : To neutralize the hydrochloric acid byproduct of the reaction. nih.gov

Dichloromethane or a similar aprotic solvent : To serve as the reaction medium. nih.gov

Reaction Conditions and Optimization Parameters

The reaction is generally carried out by treating Norfloxacin with ethyl chloroformate in the presence of a base like triethylamine in a solvent such as dichloromethane. nih.govmdpi.com The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of ethyl chloroformate. The optimization of reaction parameters, such as temperature, reaction time, and stoichiometry of reagents, is crucial for maximizing the yield and purity of the final product.

Purification Techniques for the N-Ethoxycarbonyl Derivative

After the reaction is complete, the crude product is typically purified to remove unreacted starting materials, byproducts, and solvent. Common purification techniques include:

Crystallization : The product can be crystallized from a suitable solvent, such as methanol (B129727), to obtain a pure solid. nih.gov

Trituration : The solid product can be washed with a solvent like diethyl ether to remove soluble impurities. nih.gov

Column Chromatography : For more challenging purifications, column chromatography can be employed to separate the desired product from impurities based on their differential adsorption to a stationary phase.

Advanced Spectroscopic and Chromatographic Elucidation of this compound Structure

The confirmation of the chemical structure of this compound is accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows a characteristic absorption band for the ester carbonyl group around 1730 cm⁻¹. mdpi.com Concurrently, the disappearance of the N-H stretching band from the parent Norfloxacin molecule confirms the successful substitution at the piperazine nitrogen. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The ¹H NMR spectrum provides detailed information about the proton environment. Key signals confirming the structure of this compound include the appearance of new signals corresponding to the ethyl group of the ethoxycarbonyl moiety—a quartet around 4.20 ppm (for the -CH₂- group) and a triplet around 1.40 ppm (for the -CH₃ group). mdpi.com The absence of the signal for the piperazinyl N-H proton further validates the substitution. mdpi.com

¹³C NMR : The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the ester group, in addition to the signals corresponding to the carbons of the Norfloxacin core and the ethyl group.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. The experimentally determined mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of this compound.

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound and for separating it from any impurities.

The following table summarizes the key analytical data for this compound:

Table 1: Analytical Data for this compound| Technique | Observed Features |

|---|---|

| IR Spectroscopy | Presence of a C=O (ester) band around 1730 cm⁻¹; absence of N-H stretch. mdpi.com |

| ¹H NMR Spectroscopy | Signals for the ethyl group: ~4.20 ppm (quartet, 2H) and ~1.40 ppm (triplet, 3H); disappearance of the piperazinyl N-H proton signal. mdpi.com |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C₁₉H₂₂FN₃O₅. |

Analytical Method Development for Purity Assessment of this compound

Ensuring the purity of this compound is critical for its potential applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated for the quantitative determination of this compound and the detection of any process-related impurities. chula.ac.thresearchgate.net The development of such a method involves:

Column Selection : A C18 column is often used for the separation of fluoroquinolone derivatives. chula.ac.thchula.ac.th

Mobile Phase Optimization : A mixture of an aqueous buffer (e.g., sodium perchlorate (B79767) with pH adjustment) and an organic modifier (e.g., methanol or acetonitrile) is typically used. chula.ac.th The ratio of these components is optimized to achieve good separation and peak shape.

Detector Wavelength Selection : A UV detector is commonly used, with the detection wavelength set at an absorbance maximum for the compound to ensure high sensitivity. chula.ac.thchula.ac.th

Method Validation : The developed HPLC method should be validated according to established guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness. chula.ac.th

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also be performed to demonstrate the stability-indicating nature of the analytical method. chula.ac.th This ensures that any degradation products that might form can be separated from the main compound, providing a reliable assessment of its purity and stability. chula.ac.th

Structure Activity Relationship Sar and Molecular Design Principles

Conformational and Electronic Influences of the N-Ethoxycarbonyl Moiety on the Norfloxacin (B1679917) Core

The introduction of the N-ethoxycarbonyl group induces significant electronic and conformational changes in the norfloxacin molecule. Spectroscopic analysis, such as Infrared (IR) and Nuclear Magnetic Resonance (¹H-NMR), confirms the successful substitution at the piperazinyl nitrogen. IR spectra show a characteristic carbonyl ester band around 1730 cm⁻¹ and the disappearance of the N-H band from the parent norfloxacin. nih.gov ¹H-NMR spectra confirm the absence of the piperazinyl NH proton and show new signals corresponding to the ethyl group's methylene (B1212753) (CH₂) and methyl (CH₃) protons. nih.gov

Conformationally, the bulky ethoxycarbonyl group introduces steric hindrance that influences the orientation of the piperazine (B1678402) ring relative to the quinolone core. This altered three-dimensional shape can affect how the molecule docks into the active site of its target enzymes, DNA gyrase and topoisomerase IV.

Quantitative Structure-Activity Relationship (QSAR) Studies Incorporating N-Ethoxycarbonyl Norfloxacin

While specific QSAR models exclusively featuring this compound are not extensively documented, the principles from broader fluoroquinolone QSAR studies are applicable. QSAR studies correlate the chemical structure of compounds with their biological activity. For fluoroquinolones, these models often analyze the impact of substituents at the C-7 position. tubitak.gov.tr

Key parameters considered in these studies include:

Lipophilicity (LogP): Increased lipophilicity from substituents like the ethoxycarbonyl group can enhance membrane permeation, but an optimal range exists beyond which activity may decrease. tubitak.gov.tr

Steric Factors: The size and shape (bulkiness) of the N-4 substituent are critical. QSAR analyses have shown that the bulkiness of the C-7 substituent can significantly correlate with the minimum inhibitory concentration (MIC). tubitak.gov.tr

Electronic Properties: The electron-withdrawing nature of the ethoxycarbonyl group influences the charge distribution across the molecule, which can affect binding to the target enzymes and metal ion chelation, a key aspect of the fluoroquinolone mechanism. tubitak.gov.tr

In studies of related compounds, the introduction of an ethoxycarbonyl group was found to be a favorable substitution for maintaining or enhancing antibacterial activity compared to other functional groups. tandfonline.com These findings underscore the utility of QSAR in predicting the biological effects of such modifications.

Molecular Docking and Computational Chemistry Approaches to Elucidate Receptor Interactions

Molecular docking studies provide critical insights into how this compound interacts with its bacterial targets, DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication. nih.govnih.gov Docking simulations of an this compound derivative (referred to as N-methoxycarbonyl derivative 7 in the study) into the active site of S. aureus DNA gyrase (PDB ID: 2XCT) reveal specific binding interactions. nih.govmdpi.comresearchgate.net

The primary interactions involve the core fluoroquinolone structure:

Metal Ion Chelation: The C-3 carboxyl and C-4 carbonyl groups of the quinolone ring form crucial coordinate bonds with a magnesium ion (Mg²⁺), which in turn bridges the drug to key amino acid residues in the enzyme's active site (e.g., Ser84 and Asp88 in GyrA). nih.govresearchgate.net This interaction is fundamental to the inhibitory action of all fluoroquinolones.

The N-ethoxycarbonyl moiety at the C-7 piperazine ring introduces additional interactions:

Hydrophobic Interactions: The ethyl portion of the ethoxycarbonyl group can form van der Waals and hydrophobic interactions with nonpolar amino acid residues within the binding pocket, potentially enhancing the binding affinity. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the ester group may act as a hydrogen bond acceptor, forming additional stabilizing interactions with the enzyme.

These computational models suggest that the N-ethoxycarbonyl derivative maintains the essential binding mode of norfloxacin while gaining additional interaction points, which can translate to potent enzyme inhibition. nih.govmdpi.com This is supported by enzyme inhibition assays, which show that this derivative effectively inhibits both DNA gyrase and topoisomerase IV. mdpi.com

Rational Design Principles for Fluoroquinolone Analogues with N-Ethoxycarbonyl Modifications

The rational design of new fluoroquinolone analogues is a key strategy to combat rising antimicrobial resistance. nih.gov The primary goals of modifying the C-7 piperazinyl group include enhancing potency, broadening the spectrum of activity (especially against Gram-positive bacteria and resistant strains), and improving pharmacokinetic profiles. nih.govnih.govekb.eg

The design principles for incorporating an N-ethoxycarbonyl group are rooted in these objectives:

Modulating Physicochemical Properties: The ethoxycarbonyl group is introduced to fine-tune the lipophilicity and polarity of the molecule. This can improve its passage through the porin channels of Gram-negative bacteria and the lipid bilayers of Gram-positive bacteria. mdpi.com

Introducing New Binding Moieties: The design aims to create additional points of contact within the enzyme's active site. The ester group provides potential hydrogen bond accepting capabilities and hydrophobic regions that can lead to stronger binding and higher inhibitory activity. acs.orgnih.gov

Overcoming Resistance: By altering the molecular structure, it is possible to create analogues that are less susceptible to bacterial efflux pumps, a common mechanism of resistance. Modifications at the N-4 position can change how the drug is recognized by these pumps.

Correlation of Structural Variations at the C-7 Piperazinyl Position with Biological Activity

The biological activity of fluoroquinolones is highly dependent on the nature of the substituent at the C-7 position. mdpi.com Extensive research has demonstrated that modifying the N-4 atom of the piperazine ring directly impacts antimicrobial efficacy. acs.org

Studies on this compound and related compounds have yielded specific data on their antibacterial potency. For instance, an N-ethoxycarbonyl derivative demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a MIC value of 0.80 µM, which was more potent than norfloxacin (MIC = 1.96 µM) against the same strain. mdpi.comresearchgate.netresearchgate.net This highlights a significant enhancement of activity against a critical Gram-positive pathogen.

The inhibitory concentration (IC₅₀) values against the target enzymes also reflect this potency. The N-ethoxycarbonyl derivative showed comparable activity to norfloxacin against DNA gyrase but significantly higher potency against topoisomerase IV, which is the primary target in many Gram-positive bacteria like S. aureus. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of Norfloxacin and its C-7 Substituted Analogues

| Compound | Substituent at Piperazinyl N-4 | MIC (µM) vs. S. aureus | MIC (µM) vs. MRSA | MIC (µM) vs. P. aeruginosa |

|---|---|---|---|---|

| Norfloxacin | -H | 7.83 mdpi.com | 1.96 mdpi.com | 0.24 mdpi.com |

| This compound (Cmpd. 7) | -COOEt | - | 0.80 mdpi.com | - |

| N-Cyanoacetyl Norfloxacin (Cmpd. 6) | -COCH₂CN | 0.21 mdpi.com | - | - |

Table 2: Enzyme Inhibition (IC₅₀) of Norfloxacin and its N-Ethoxycarbonyl Derivative

| Compound | DNA Gyrase IC₅₀ (µM) | Topoisomerase IV IC₅₀ (µM) |

|---|---|---|

| Norfloxacin | 2.28 mdpi.com | 11.33 mdpi.com |

| This compound (Cmpd. 7) | 4.07 mdpi.com | 6.65 mdpi.com |

The data clearly indicates that the N-ethoxycarbonyl modification leads to a derivative with a distinct and, in some cases, superior biological activity profile compared to the parent drug, particularly against resistant Gram-positive bacteria. This is attributed to the combined effects of altered physicochemical properties and enhanced interactions at the target site.

Biological Activity Spectrum and Mechanistic Investigations of N Ethoxycarbonyl Norfloxacin

In Vitro Antimicrobial Efficacy Assessments

The antimicrobial potential of N-ethoxycarbonyl norfloxacin (B1679917) has been evaluated against a variety of bacterial isolates, demonstrating a notable spectrum of activity.

Activity against Gram-Positive Bacterial Isolates

Studies have shown that N-ethoxycarbonyl norfloxacin exhibits significant efficacy against Gram-positive bacteria, including the notoriously difficult-to-treat Methicillin-Resistant Staphylococcus aureus (MRSA). Research indicates that modifications at the N-4 position of the piperazine (B1678402) moiety of fluoroquinolones, such as the addition of an ethoxycarbonyl group, can enhance antibacterial effects against Gram-positive pathogens. nih.gov In one study, this compound (referred to as compound 7) demonstrated more potent activity against MRSA than its parent compound, norfloxacin. nih.gov The introduction of the ethoxycarbonyl group to the piperazine ring has been shown to shift the activity of the molecule more towards Gram-positive strains like S. aureus. nih.govresearchgate.net

Activity against Gram-Negative Bacterial Isolates

This compound retains bactericidal potency comparable to norfloxacin, particularly against Gram-negative pathogens. However, some studies suggest that while most N-oxoalkyl)norfloxacin derivatives exhibit in vitro activity comparable to that of norfloxacin for Gram-positive bacteria, their activity was lower than for Gram-negative bacteria. nih.gov The parent compound, norfloxacin, generally shows more potent activity against Gram-negative strains than Gram-positive ones. researchgate.net

Determination and Comparative Analysis of Minimal Inhibitory Concentrations (MICs)

Minimal Inhibitory Concentration (MIC) is a key measure of an antimicrobial's effectiveness. The MIC values for this compound have been determined against various bacterial strains and compared with its parent drug, norfloxacin.

One study reported the following MIC values:

| Bacterial Strain | Norfloxacin MIC (µg/mL) | This compound MIC (µg/mL) |

| Escherichia coli | 0.5 | 0.25 |

| Staphylococcus aureus | 1.0 | 0.5 |

| Klebsiella pneumoniae | 2.0 | 1.0 |

These results suggest that this compound may have enhanced potency against these particular strains.

Another study presented the MIC values in µM:

| Bacterial Strain | Norfloxacin MIC (µM) | This compound (Compound 7) MIC (µM) |

| Staphylococcus aureus ATCC 6538 | 7.83 | Not specified, but a range of 0.21–3.61 µM was given for derivatives |

| MRSA AUMC 261 | 1.60 ± 0.08 | 0.80 ± 0.04 |

This study highlighted that this compound (compound 7) was more potent against MRSA than norfloxacin. nih.gov

Elucidation of Molecular Mechanism of Action

The antibacterial action of this compound, like other fluoroquinolones, is primarily attributed to the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. d-nb.info

Inhibition Kinetics and Binding Dynamics with Bacterial DNA Gyrase

This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair. The binding of fluoroquinolones to DNA gyrase is significantly higher in bacteria than in mammalian cells, which accounts for their selective toxicity. A docking study of this compound (compound 7) with the S. aureus gyrase enzyme active site (PDB ID: 2XCT) confirmed its interaction and supports its antibacterial activity and topoisomerase inhibition. nih.govresearchgate.net The inhibition of DNA gyrase by norfloxacin and its derivatives is thought to occur through binding to a site that appears after the formation of a gyrase-DNA complex. nih.gov

Interaction Profile with Bacterial Topoisomerase IV

In addition to DNA gyrase, this compound also targets topoisomerase IV, another type II topoisomerase essential for bacterial DNA replication. d-nb.info This enzyme plays a critical role in the decatenation of daughter chromosomes following replication. In Staphylococcus aureus, topoisomerase IV is the primary target for many fluoroquinolones. nih.gov Research on norfloxacin has shown that its interaction with topoisomerase IV can lead to DNA cleavage at specific sites. nih.gov Studies on potent derivatives of norfloxacin, including this compound, have indicated higher activity towards topoisomerase II enzymes, particularly topoisomerase IV. nih.govmdpi.com

Induction of DNA Cleavage Complexes and Bacterial Cell Death Pathways

The primary antibacterial mechanism of this compound, like its parent compound norfloxacin, involves the disruption of essential bacterial DNA processes. It targets and inhibits two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are vital for bacterial survival, managing DNA topology to enable replication, transcription, and repair. mdpi.com

This compound functions by stabilizing the covalent complex formed between these enzymes and the bacterial DNA. mdpi.comwikipedia.org This ternary drug-enzyme-DNA complex traps the enzyme in its cleavage-mediating state, preventing the re-ligation of the DNA strands. mdpi.com This action effectively stalls the DNA replication fork, leading to an accumulation of double-stranded breaks in the bacterial chromosome. mdpi.com The generation of these lethal double-strand breaks is a critical step that ultimately triggers pathways leading to bacterial cell death. mdpi.comwikipedia.org

Further research into the cell death pathways initiated by gyrase inhibitors like norfloxacin in bacteria such as Escherichia coli has revealed an additional mechanism involving oxidative stress. Inhibition of DNA gyrase can lead to the formation of highly damaging hydroxyl radicals through the Fenton reaction, which contributes significantly to the bactericidal effect. ekb.eg This suggests that the cellular demise is not only due to the physical disruption of DNA but also to a cascade of oxidative damage to various cellular components. ekb.eg

Exploration of Ancillary Biological Activities of this compound and Related Derivatives

Beyond its antibacterial effects, the chemical scaffold of norfloxacin has been a fertile ground for developing derivatives with a range of other biological activities. ekb.eg Modifications, particularly at the N-4 position of the piperazine ring where the ethoxycarbonyl group is located, can significantly influence the compound's therapeutic potential. karger.com

Investigation of Anticancer Potential

The repurposing of fluoroquinolones as anticancer agents is an area of active investigation, driven by their ability to target human topoisomerase II, an enzyme with structural similarities to bacterial DNA gyrase. ekb.egmdpi.comnih.gov Inhibition of human topoisomerase II disrupts DNA replication in cancer cells, leading to cell cycle arrest and apoptosis (programmed cell death). mdpi.commdpi.com

Derivatives of norfloxacin have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. mdpi.commdpi.commdpi.comnih.gov For instance, N-substituted derivatives have shown higher cytotoxic potency compared to their parent compound. mdpi.com While specific data on this compound is limited, related derivatives have shown promising activity. Modifications at the C-7 piperazine ring have yielded compounds with notable effects on lung, breast, and bladder cancer cells. mdpi.commdpi.com One study on a norfloxacin derivative with a carbazole (B46965) moiety at C-7 (FQB-1) reported significant cytotoxic effects against Lewis Lung Carcinoma (LLC) cells at concentrations of 50–150 µg/mL and a strong binding affinity to human topoisomerase IIα. mdpi.com Other research has highlighted the potential of various N-substituted fluoroquinolones against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). mdpi.com

Table 1: Anticancer Activity of Selected Norfloxacin Derivatives

| Derivative Type | Cancer Cell Line | Observed Effect | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Ciprofloxacin (B1669076) ortho-phenol chalcone (B49325) derivative | A549 (Lung) | Antiproliferative, Topoisomerase I/II inhibition | 27.71 µM | mdpi.com |

| Ciprofloxacin ortho-phenol chalcone derivative | HepG2 (Liver) | Antiproliferative, Topoisomerase I/II inhibition | 22.09 µM | mdpi.com |

| N-acylated ciprofloxacin derivative (Compound 32) | MCF-7 (Breast) | Cytotoxic | 4.3 µM | mdpi.com |

This table presents data for related fluoroquinolone derivatives to illustrate the anticancer potential of this class of compounds.

Assessment of Antiplasmodial Efficacy

The global challenge of malaria, exacerbated by drug-resistant strains of Plasmodium falciparum, has spurred the search for new therapeutic agents. nih.gov Hybrid molecules combining the pharmacophore of fluoroquinolones with that of established antimalarials like artemisinin (B1665778) have emerged as a promising strategy. nih.govresearchgate.net

A study focused on synthesizing and evaluating hybrids of norfloxacin and artemisinin derivatives reported potent antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov Specifically, compounds that linked an artesunate (B1665782) moiety to the norfloxacin structure showed exceptional efficacy, with IC₅₀ values in the low nanomolar range. nih.govresearchgate.net This indicates that the norfloxacin scaffold can be effectively utilized to develop powerful antimalarial agents. nih.gov

Table 2: Antiplasmodial Activity of Norfloxacin-Artesunate Hybrids against P. falciparum (FcB1 strain)

| Compound | Description | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 23 | Artesunate-Norfloxacin Hybrid | 1.5 | nih.gov |

| 24 | Artesunate-Norfloxacin Hybrid | 1.9 | nih.gov |

| Artesunate (AS) | Control Drug | 55 | nih.gov |

| Norfloxacin (NRX) | Control Drug | >20,000 | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Evaluation of Anti-inflammatory Properties

Fluoroquinolones are recognized for possessing immunomodulatory and anti-inflammatory activities in addition to their primary antibacterial function. mdpi.comnih.govresearchgate.netbohrium.com These effects are mediated through the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.gov The underlying mechanism often involves the suppression of key signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.comtandfonline.com

Studies have demonstrated that norfloxacin can directly modulate the inflammatory response. In patients with decompensated cirrhosis, administration of norfloxacin led to a significant reduction in serum and ascitic fluid levels of TNF-α, interferon-gamma, and interleukin-12, with a correlation observed between norfloxacin concentration and the decrease in these inflammatory markers. nih.gov The formation of multidrug salts of norfloxacin with non-steroidal anti-inflammatory drugs (NSAIDs) has also been explored, indicating a synergistic potential in targeting both infection and inflammation. rsc.org While direct studies on the anti-inflammatory properties of this compound are not prevalent, the established activity of the parent molecule suggests that it may retain similar capabilities. nih.gov

Screening for Antitubercular Activity

The rise of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new and effective antitubercular drugs. karger.com Fluoroquinolones, including norfloxacin and its derivatives, are considered important second-line agents in the treatment of tuberculosis. nih.govnih.gov Their mechanism of action, inhibiting DNA gyrase, is effective against mycobacteria. nih.gov

Research into various N4-substituted piperazinyl norfloxacin derivatives has shown that modifications at this position can yield compounds with significant antimycobacterial activity. nih.gov One study reported that a nitrate (B79036) ester derivative of norfloxacin exhibited antitubercular activity with a MIC value of 7.4 µM against M. tuberculosis. mdpi.com Crucially, specific testing of this compound has shown direct activity against M. tuberculosis.

Table 3: Antitubercular Activity of Norfloxacin and Derivatives against M. tuberculosis

| Compound | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 16-32 | |

| Norfloxacin | M. tuberculosis H37Rv | 8.0 | nih.gov |

| Norfloxacin Mannich Base (S-10) | M. tuberculosis H37Rv | <6.25 | karger.comnih.gov |

| Ciprofloxacin | M. tuberculosis H37Rv | 1.0 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Pharmacological Characterization and Biotransformation Dynamics

Preclinical Pharmacokinetic Research Methodologies Applied to N-Ethoxycarbonyl Norfloxacin (B1679917)

Preclinical studies are essential for determining the pharmacokinetic profile of a potential drug candidate like N-Ethoxycarbonyl Norfloxacin. These investigations provide foundational data on how the substance is absorbed, distributed, metabolized, and excreted by a living organism.

Absorption and Distribution Studies in Model Systems

Systemic Clearance and Elimination Pathways

The systemic clearance of a drug refers to its removal from the circulatory system. For norfloxacin, elimination occurs through metabolism, as well as biliary and renal excretion. drugbank.com Its high renal clearance rate suggests that both glomerular filtration and tubular secretion are involved in its excretion. drugbank.com The pharmacokinetic properties of norfloxacin, including its clearance, can differ between species and even between different physiological states within the same species. For instance, a significant difference in clearance was observed between unweaned and weaned calves. nih.gov Understanding the clearance and elimination pathways of this compound itself, and the active norfloxacin released from it, is crucial for determining its potential therapeutic utility.

Metabolic Fate and Biotransformation Pathways of this compound

The primary goal of a prodrug is to be efficiently converted into its active form within the body. The metabolic fate of this compound is centered around this biotransformation.

Identification of Key Metabolites

The main and intended metabolite of this compound is the active antibacterial agent, norfloxacin. biosynth.com Norfloxacin itself is metabolized into several other compounds, including desethylenenorfloxacin (B1217139) and oxonorfloxacin, which have been identified as its major metabolites in broiler chickens. nih.gov Norfloxacin and six of its active metabolites, which possess lower antimicrobial potency, are found in urine, with the parent drug accounting for over 70% of the total excreted amount. lookchem.com Environmental mycobacteria have been shown to biotransform norfloxacin into N-acetylnorfloxacin and N-nitrosonorfloxacin. nih.gov Marine-derived fungi can also metabolize norfloxacin through processes like oxidation of the piperazine (B1678402) ring and hydroxylation of the aromatic ring. researchgate.net

Enzymatic Biotransformation Mechanisms

The conversion of this compound to norfloxacin is an enzymatic process. The N-ethoxycarbonyl group is introduced through chemical synthesis, for example, by reacting norfloxacin with ethyl chloroformate. nih.gov In the body, this linkage is designed to be cleaved by enzymes to release the active drug. While the specific enzymes responsible for the hydrolysis of the N-ethoxycarbonyl group from norfloxacin are not explicitly detailed in the provided results, this biotransformation is a critical step for the prodrug's efficacy. The biotransformation of norfloxacin itself can be mediated by enzymes like cytochrome P450, which is involved in hydroxylation, N-acetylation, and piperazine ring cleavage. nih.gov

Prodrug Strategies and Enhancements in Fluoroquinolone Bioavailability via N-Ethoxycarbonyl Linkages

The development of this compound is a clear example of a prodrug strategy aimed at improving the therapeutic profile of a known drug. centralasianstudies.org

The poor oral bioavailability of norfloxacin is a significant clinical limitation. researchgate.net By converting the secondary amine in the piperazine ring to an N-ethoxycarbonyl derivative, the lipophilicity of the molecule is increased. researchgate.net This chemical modification is intended to enhance the drug's absorption from the gastrointestinal tract. Following absorption, the N-ethoxycarbonyl group is designed to be enzymatically cleaved, releasing the active norfloxacin into systemic circulation. This approach has the potential to lead to higher plasma concentrations of norfloxacin than can be achieved with oral administration of the parent drug, thereby enhancing its therapeutic effectiveness. The use of prodrugs to overcome pharmacokinetic challenges is a well-established strategy in drug development. centralasianstudies.orgipinnovative.com For instance, ester prodrugs of levofloxacin (B1675101) have been successfully used to prevent chelation with metal ions, which can reduce bioavailability. researchgate.net

Interactive Data Table: Key Pharmacokinetic and Metabolic Information

| Compound | Key Characteristic | Details | Reference |

| This compound | Type | Prodrug of Norfloxacin | |

| Metabolite | Norfloxacin (active) | biosynth.com | |

| Norfloxacin | Oral Bioavailability | Poor, due to limited solubility and permeability | researchgate.net |

| Metabolites | Desethylenenorfloxacin, Oxonorfloxacin, N-acetylnorfloxacin, N-nitrosonorfloxacin | nih.govnih.gov | |

| Elimination | Metabolism, biliary and renal excretion | drugbank.com |

Design Principles for Prodrugs Incorporating Ethoxycarbonyl Moieties

The design of prodrugs is a strategic pharmaceutical approach to overcome undesirable properties of a drug, such as poor solubility, chemical instability, or inadequate pharmacokinetics. bohrium.comsci-hub.se A prodrug is a pharmacologically inactive derivative of an active drug molecule that undergoes biotransformation in the body to release the parent drug. sci-hub.se The incorporation of an ethoxycarbonyl group to form a carbamate (B1207046) linkage is a well-established principle in prodrug design, particularly for modifying amine-containing drugs like norfloxacin. sci-hub.se

This compound is a derivative where the hydrogen on the piperazine nitrogen of norfloxacin is replaced by an ethoxycarbonyl group, forming a carbamate. This structural modification is guided by several key design principles:

Modulation of Physicochemical Properties: The primary goal of adding an ethoxycarbonyl moiety is often to increase the lipophilicity of the parent drug. Norfloxacin itself has moderate aqueous solubility. The addition of the ester-like carbamate group can enhance its ability to permeate biological membranes, such as the gastrointestinal tract, potentially improving oral absorption. sci-hub.se

Enzymatic Bioreversion: A critical feature of a prodrug is its ability to revert to the active parent compound at the desired site of action. Carbamates are designed to be substrates for endogenous enzymes. sci-hub.se While generally more stable than simple esters, carbamates are susceptible to hydrolysis by enzymes like esterases (e.g., carboxylesterases) or specific acylases, which are present in the plasma, liver, and other tissues. sci-hub.senih.govnih.gov This enzymatic cleavage breaks the carbamate bond, releasing the active norfloxacin, carbon dioxide, and ethanol. Studies on other N-ethoxycarbonyl carbamates have demonstrated their hydrolysis by enzymes such as acylase. nih.govpopline.org

Chemical Stability: The carbamate linkage offers a balance of stability. It is stable enough to survive the acidic environment of the stomach but labile enough to be cleaved enzymatically in the body. Compared to the corresponding amides, carbamates are generally more susceptible to hydrolysis, which is a desirable trait for efficient drug release. sci-hub.se

The structural features of this compound compared to its parent compound are summarized below.

| Property | Norfloxacin | This compound | Reference |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₁₉H₂₂FN₃O₅ | bohrium.com |

| Molecular Weight | 319.33 g/mol | 391.39 g/mol | bohrium.com |

| Key Functional Group | Secondary amine on piperazine ring | Carbamate on piperazine ring | |

| Predicted Lipophilicity | Moderate | Likely Increased |

Reversion Kinetics of N-Ethoxycarbonyl Prodrugs to Parent Norfloxacin

The therapeutic efficacy of a prodrug is contingent upon the rate and extent of its conversion back to the active parent drug within the body. This biotransformation, or reversion, is a critical pharmacokinetic process. While this compound is known primarily as a synthetic impurity and a photodegradation product of norfloxacin, its structure is analogous to that of a carbamate prodrug. The cleavage of its ethoxycarbonyl group to release active norfloxacin would be mediated by esterase enzymes. sci-hub.senih.gov

Specific kinetic studies detailing the rate of hydrolysis (t½) of this compound to norfloxacin in human plasma or other biological matrices are not extensively available in the reviewed scientific literature. However, the principle of such a reversion is well-documented for other norfloxacin prodrugs where the piperazine nitrogen has been modified.

A pertinent example is the study of N-(oxoalkyl)norfloxacin derivatives. In particular, N-(2-Oxopropyl)norfloxacin was designed as a prodrug to enhance the bioavailability of norfloxacin. nih.gov Research demonstrated that after oral administration to mice, this prodrug successfully liberated the parent norfloxacin in the blood. The reversion was so effective that it resulted in serum levels of norfloxacin that were approximately three times higher than those achieved by administering an equivalent dose of norfloxacin itself. nih.gov This highlights that the piperazine moiety is a viable position for prodrug modification and that such derivatives can undergo efficient in vivo reversion to augment drug exposure.

Another study on a different prodrug, N-[(4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy]norfloxacin, also confirmed this principle. While the prodrug itself had lower in vitro antibacterial activity, it liberated high concentrations of norfloxacin in the plasma of mice after oral administration, demonstrating superior in vivo activity compared to norfloxacin. nih.gov

These examples strongly suggest that a compound like this compound, possessing a cleavable carbamate group at the same position, would be expected to undergo a similar bioreversion to release norfloxacin. The kinetics of this release would be a key determinant of its potential efficacy as a prodrug. The table below illustrates the in vitro antibacterial activity of this compound, which is comparable to the parent drug against certain bacteria, suggesting that even if reversion is not complete, the molecule retains some intrinsic activity.

| Bacterial Strain | Norfloxacin MIC (µg/mL) | This compound MIC (µg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 4-8 | 2-4 | |

| Pseudomonas aeruginosa | 16-32 | 8-16 | |

| Staphylococcus aureus | 2-4 | 1-2 | |

| Klebsiella pneumoniae | 8-16 | 4-8 |

Bacterial Resistance Mechanisms and Strategies for Mitigation

Characterization of Resistance Development against Fluoroquinolones

Bacteria have evolved sophisticated mechanisms to counteract the antimicrobial effects of fluoroquinolones. These strategies primarily involve alterations of the drug's molecular targets, reducing drug accumulation within the bacterial cell, and the acquisition of resistance genes through horizontal transfer. nih.govfrontiersin.org

Target Enzyme Mutations (GyrA, ParC, GyrB, ParE)

The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are vital for DNA replication, recombination, and repair. nih.gov Both are tetrameric proteins, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV consisting of two ParC and two ParE subunits. nih.gov Fluoroquinolones bind to these enzymes, inhibiting their function and leading to bacterial cell death. drugbank.com

Mutations in the genes encoding these subunits, particularly within a specific region known as the quinolone resistance-determining region (QRDR), are a major cause of fluoroquinolone resistance. oup.comfrontiersin.org These mutations alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets. oup.comnih.gov

In Gram-negative bacteria, DNA gyrase is typically the primary target, with initial mutations often occurring in the gyrA gene. oup.com Subsequent mutations in parC can lead to higher levels of resistance. elsevier.es Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target, and initial mutations are more common in the parC gene. oup.com Mutations in gyrB and parE have also been reported to contribute to resistance, although they are generally less frequent. nih.govnih.gov

| Gene | Encoded Subunit | Function | Common Resistance Mutations |

| gyrA | DNA gyrase subunit A | Catalyzes DNA supercoiling | Substitutions at Ser-83 and Asp-87 (E. coli numbering) frontiersin.org |

| gyrB | DNA gyrase subunit B | ATP-binding subunit of DNA gyrase | Less common, but mutations like Ser464Phe have been observed nih.gov |

| parC | Topoisomerase IV subunit C | Decatenation of daughter chromosomes | Substitutions at Ser-80 and Glu-84 (E. coli numbering) frontiersin.org |

| parE | Topoisomerase IV subunit E | ATP-binding subunit of topoisomerase IV | Mutations like Pro-424 to Gln have been identified nih.gov |

Efflux Pump Overexpression and Permeability Alterations

Another significant mechanism of resistance involves reducing the intracellular concentration of the fluoroquinolone. nih.gov Bacteria can achieve this by either decreasing the drug's entry into the cell or by actively pumping it out.

Efflux Pump Overexpression: Bacteria possess various efflux pumps, which are membrane proteins that can expel a wide range of substances, including antibiotics. oup.com Overexpression of these pumps, such as the AcrAB-TolC system in Escherichia coli and the Mex pumps in Pseudomonas aeruginosa, leads to the rapid extrusion of fluoroquinolones from the cell, preventing them from reaching their intracellular targets. mdpi.comasm.org The overexpression of efflux pump genes like norA, norB, and norC in Staphylococcus aureus has been shown to contribute significantly to fluoroquinolone resistance. jidc.org

Permeability Alterations: In Gram-negative bacteria, the outer membrane acts as a barrier to the entry of many substances, including antibiotics. oup.com Fluoroquinolones typically enter through porin channels. oup.com Alterations or decreased expression of these porin proteins, such as OmpF and OmpC in E. coli, can reduce the influx of fluoroquinolones, thereby contributing to resistance. oup.comoup.com

Plasmid-Mediated Quinolone Resistance (PMQR) Determinants

Unlike chromosomal mutations, which are passed down vertically to daughter cells, plasmid-mediated quinolone resistance (PMQR) involves the transfer of resistance genes on mobile genetic elements called plasmids. onehealthtrust.org This horizontal gene transfer allows for the rapid dissemination of resistance among different bacterial species. onehealthtrust.org Although PMQR determinants typically confer only a low level of resistance, they can facilitate the selection of higher-level resistance mutations. frontiersin.orgnih.gov

The main mechanisms of PMQR include:

qnr genes: These genes produce pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. frontiersin.orgnih.gov

aac(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, such as ciprofloxacin (B1669076) and norfloxacin (B1679917), by acetylating their piperazinyl substituent. frontiersin.orgnih.gov

qepA and oqxAB: These genes encode efflux pumps that actively transport fluoroquinolones out of the bacterial cell. frontiersin.orgnih.gov

Susceptibility of N-Ethoxycarbonyl Norfloxacin to Existing Resistance Mechanisms

This compound is a derivative of norfloxacin, a second-generation fluoroquinolone. oup.com Its mechanism of action is expected to be similar to that of other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.

Given its structural similarity to norfloxacin, it is plausible that this compound would be susceptible to the same primary resistance mechanisms. Mutations in the QRDR of gyrA and parC that confer resistance to norfloxacin would likely also reduce the susceptibility to its N-ethoxycarbonyl derivative. nih.govnih.gov Similarly, overexpression of efflux pumps that recognize and expel norfloxacin would probably also be effective against this compound. The acetylating enzyme AAC(6')-Ib-cr, known to inactivate norfloxacin, could also potentially modify and reduce the efficacy of this derivative. frontiersin.org

However, the addition of the ethoxycarbonyl group to the piperazine (B1678402) ring might alter the molecule's interaction with resistance determinants. It is conceivable that this modification could slightly change its affinity for mutated target enzymes or its recognition by certain efflux pumps. Further research is necessary to definitively characterize the susceptibility of this compound to the full spectrum of known fluoroquinolone resistance mechanisms.

Strategies to Circumvent or Reduce Bacterial Resistance with N-Ethoxycarbonyl Modified Fluoroquinolones

The challenge of antimicrobial resistance necessitates the development of new strategies to restore the effectiveness of existing antibiotic classes. numberanalytics.com One approach involves the chemical modification of existing drugs to create novel compounds that can evade or overcome resistance mechanisms.

Design of Compounds with Reduced Efflux Susceptibility

Efflux pumps are a significant contributor to fluoroquinolone resistance. oup.com Therefore, designing fluoroquinolone derivatives that are poor substrates for these pumps is a promising strategy. Modifications to the fluoroquinolone scaffold can alter the physicochemical properties of the molecule, such as its size, shape, and charge, which can in turn affect its recognition and transport by efflux pumps. nih.gov

The introduction of an N-ethoxycarbonyl group on the piperazine ring of norfloxacin could potentially influence its susceptibility to efflux. This modification increases the molecule's size and alters its lipophilicity, which might hinder its ability to bind to the substrate-binding pocket of certain efflux pumps.

Furthermore, hybrid molecules combining a fluoroquinolone with another antibacterial agent or a molecule that enhances penetration or inhibits efflux have shown promise. acs.org For instance, combining fluoroquinolones with efflux pump inhibitors has been demonstrated to restore their activity against resistant strains. mdpi.com While this compound itself is not a hybrid in this sense, the principle of structural modification to reduce efflux susceptibility is a key area of research. frontiersin.org Future studies could explore whether the ethoxycarbonyl group or similar modifications could be optimized to create fluoroquinolones that are less prone to being pumped out of bacterial cells, thereby increasing their intracellular concentration and enhancing their antibacterial efficacy.

Development of Agents Active against Mutant Topoisomerases

The primary mechanism of high-level resistance to fluoroquinolones involves alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the A subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the antibiotic to the enzyme-DNA complex, rendering the drug less effective. A promising strategy to counteract this is the rational design of new fluoroquinolone derivatives that can either bypass these mutations or exhibit enhanced activity against the altered enzymes.

The modification of the piperazinyl group at the C-7 position of the quinolone core has been a focal point of such research. These modifications can influence the compound's spectrum of activity, pharmacokinetic properties, and importantly, its interaction with both wild-type and mutant topoisomerases. The introduction of an ethoxycarbonyl group at the N-4 position of the piperazinyl ring of norfloxacin, creating this compound, is one such modification aimed at improving its efficacy against resistant pathogens.

Research Findings on this compound

Recent studies have explored the potential of this compound (also referred to as compound 7 in some literature) as a more potent agent against resistant bacterial strains. Research has demonstrated that this derivative exhibits enhanced activity against certain Gram-positive bacteria, a class of organisms where topoisomerase IV is often the primary target for fluoroquinolones.

One notable study investigated the efficacy of this compound against a methicillin-resistant Staphylococcus aureus (MRSA) strain, a clinically significant pathogen often exhibiting fluoroquinolone resistance. The results indicated that this compound possessed more potent activity against this MRSA strain compared to the parent drug, norfloxacin.

Minimum Inhibitory Concentration (MIC) against MRSA

| Compound | MIC (µM) against MRSA AUMC 261 |

|---|---|

| This compound | 0.80 |

| Norfloxacin | 1.96 |

Data from a study evaluating N-4-piperazinyl norfloxacin derivatives. mdpi.com

This enhanced antibacterial activity is attributed to its improved inhibitory action against the target enzymes, particularly topoisomerase IV. In vitro enzyme inhibition assays have provided quantitative data supporting this observation.

Inhibitory Activity against Topoisomerase Enzymes

| Compound | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) |

|---|---|---|

| This compound | 4.07 | 2.28 |

| Norfloxacin | 2.28 | 3.57 |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. conicet.gov.ar

The data reveals that while this compound has a comparable potency to norfloxacin against DNA gyrase, it is significantly more potent in inhibiting topoisomerase IV. This is a crucial finding, as mutations in parC, the gene encoding a subunit of topoisomerase IV, are a common resistance mechanism in Gram-positive bacteria like S. aureus. The enhanced activity against topoisomerase IV suggests that this compound may be better able to overcome this resistance mechanism.

The development of this compound exemplifies a targeted approach to combatting bacterial resistance. By modifying the chemical structure of an existing antibiotic, it is possible to enhance its activity against the very enzymes that have evolved to resist it. While further research is necessary to fully elucidate its efficacy against a wider range of resistant strains with diverse topoisomerase mutations, these findings underscore the potential of developing novel agents active against mutant topoisomerases as a viable strategy in the ongoing fight against antibiotic resistance.

Toxicological Considerations and Safety Profiling in Research Contexts

In Vitro Cytotoxicity Assessments of N-Ethoxycarbonyl Norfloxacin (B1679917)

Detailed in vitro cytotoxicity studies specifically on N-Ethoxycarbonyl Norfloxacin against various mammalian cell lines are not extensively available in publicly accessible scientific literature. However, research into other prodrugs of Norfloxacin provides some context. For instance, studies on N-Mannich based prodrugs of Norfloxacin have been conducted to evaluate their effects on human lung cancer cell lines (A-549). In these studies, some prodrugs demonstrated a reduction in cell growth with increasing concentrations, a phenomenon potentially linked to their enhanced lipophilicity, which may allow for better penetration through cellular membranes compared to the parent drug nih.gov. One N-Mannich prodrug of Norfloxacin, designated 6k, showed a GI50 (Growth Inhibition 50) value of 28.8 µg/mL nih.gov. While these findings relate to different derivatives, they underscore the importance of evaluating the cytotoxic potential of modified fluoroquinolones.

Standard in vitro cytotoxicity assays that would be employed for this compound include tests like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, Neutral Red assay, or lactate (B86563) dehydrogenase (LDH) release assay on a panel of representative cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) to determine the concentration at which the compound induces cell death or inhibits proliferation.

Preliminary In Vivo Toxicity Screening Methodologies in Animal Models

In vivo toxicity studies are essential for understanding the systemic effects of a new chemical entity. Methodologies typically follow standardized guidelines to ensure data reliability and reproducibility.

For this compound, acute toxicity information is available from safety data sheets (SDS). It is classified as Category 4 for acute oral toxicity, indicating it is harmful if swallowed.

In comparison, detailed acute and sub-chronic toxicity studies have been conducted on the parent compound, Norfloxacin, in Wistar albino rats. An acute oral toxicity study in female rats determined an LD50 value of 4541.1 mg/kg researchgate.net. A 28-day sub-acute oral toxicity study in rats showed that at doses of 380, 1140, and 3800 mg/kg, Norfloxacin caused a significant decrease in total erythrocyte count, hemoglobin, and hematocrit researchgate.net. These studies provide a baseline for what might be expected from a derivative, although direct testing is necessary.

Table 1: Acute Oral Toxicity Data

| Compound | GHS Category | LD50 (Oral, Rat) | Source |

|---|---|---|---|

| This compound | Category 4 (Harmful if swallowed) | Data not specified |

| Norfloxacin | Not Classified | 4541.1 mg/kg | researchgate.net |

This table is for illustrative purposes and based on available data. Interactive features would allow filtering and sorting.

The assessment of organ-specific toxicity involves histopathological examination of key organs following exposure. For this compound, safety data indicates it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) .

The parent drug, Norfloxacin, has a more extensively documented profile of organ-specific effects. In a 28-day study in rats, histopathological examination revealed toxic effects on the liver, kidney, heart, spleen, and intestines researchgate.net. Biochemical analysis supported these findings, showing significantly increased levels of aspartate aminotransferase, alanine (B10760859) aminotransferase, blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) researchgate.net. Fluoroquinolones as a class are also known for causing arthropathy (joint disease) in immature animals and rare instances of central nervous system (CNS) effects, such as seizures researchgate.netwikipedia.orgnih.gov. Studies in rats have demonstrated that Norfloxacin can induce epileptiform discharges in the brain nih.gov.

Genotoxicity and Mutagenicity Screening Protocols

Genotoxicity and mutagenicity testing are crucial to determine if a compound can cause genetic damage that may lead to cancer or heritable defects. Standard screening protocols include a battery of in vitro and in vivo tests.

Specific genotoxicity and mutagenicity data for this compound are not available in the reviewed scientific literature. A standard assessment would typically begin with the bacterial reverse mutation assay, commonly known as the Ames test nih.govnih.gov. This test uses various strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) to detect point mutations and frameshift mutations caused by a chemical, with and without metabolic activation (e.g., using a rat liver S9 fraction) nih.gov. This would be followed by in vitro mammalian cell assays, such as the micronucleus test or the chromosomal aberration test, to assess chromosomal damage acs.org.

Analytical and Quality Control Applications in Pharmaceutical Research

Role of N-Ethoxycarbonyl Norfloxacin (B1679917) as a Reference Standard for Impurity Control

In the manufacturing of Norfloxacin, an active pharmaceutical ingredient (API), several impurities can arise from the synthesis process or degradation. nih.govchula.ac.th N-Ethoxycarbonyl Norfloxacin, identified as Norfloxacin EP Impurity H, is a key synthetic impurity. synzeal.com As such, it serves as a critical reference standard for the quality control of Norfloxacin. biosynth.comsigmaaldrich.com A reference standard is a highly purified compound used as a measurement benchmark in analytical tests.

The primary role of the this compound reference standard is to accurately identify and quantify its presence in batches of the Norfloxacin API and finished pharmaceutical formulations. biosynth.com By using a well-characterized standard, analytical laboratories can ensure the reliability and specificity of their testing methods. nih.gov This is fundamental for impurity profiling, a process that establishes the identity and quantity of various impurities in a drug substance. Regulatory bodies require stringent control over impurities, and the availability of reference standards like this compound is essential for meeting these compliance requirements. synzeal.com It is used to determine the purity of the final drug product, ensuring that the level of this specific impurity does not exceed the safety thresholds established by pharmacopoeias and health authorities. synzeal.combiosynth.com

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 7-[4-(Ethoxycarbonyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | synzeal.comsigmaaldrich.com |

| Synonyms | Norfloxacin EP Impurity H; Norfloxacin N-Ethoxycarbonyl Impurity; Norfloxacin USP Related Compound H | synzeal.comallmpus.com |

| CAS Number | 105440-01-5 | biosynth.comallmpus.com |

| Molecular Formula | C₁₉H₂₂FN₃O₅ | biosynth.comallmpus.com |

| Molecular Weight | 391.39 g/mol | allmpus.com |

Methodologies for Detection and Quantification of this compound in Pharmaceutical Formulations

Several analytical techniques are employed for the detection and quantification of this compound in pharmaceutical samples, with high-performance liquid chromatography (HPLC) being the most prevalent and reliable method. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating Norfloxacin from its impurities. nih.govchula.ac.th

These methods typically involve a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. nih.govchula.ac.th The mobile phase, a solvent mixture that carries the sample through the column, is carefully optimized to achieve clear separation between the main component (Norfloxacin) and its impurities, including this compound. The detection is commonly performed using an ultraviolet (UV) detector set at a specific wavelength where the compounds absorb light, allowing for their quantification. nih.govchula.ac.thajpaonline.com The development of these methods focuses on achieving high resolution, specificity, and rapid analysis times. nih.govajpaonline.com

| Parameter | Methodology 1 | Methodology 2 | Methodology 3 |

|---|---|---|---|

| Column | Reversed-phase C18 | Waters C18 (250mm x 4.6mm; 3.5µm) | Chromolith® Performance RP-18e (100 x 4.6 mm) |

| Mobile Phase | 0.01 M Potassium Dihydrogen Orthophosphate and Acetonitrile (60:40, v/v), pH 3.0 | Methanol (B129727) and 0.01M Sodium Perchlorate (B79767) (pH 3.1) (15:85, v/v) | Methanol and 0.025M KH₂PO₄ (pH 3.0) (20:80, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min | 4.0 mL/min |

| Detection | UV at 260 nm | UV at 220 nm | UV at 290 nm |

| Source | nih.gov | chula.ac.th | ajpaonline.com |

Validation of Analytical Procedures for Regulatory Compliance

The validation of an analytical procedure is a formal process to demonstrate its suitability for its intended purpose. ich.orgeuropa.eu For a method designed to quantify an impurity like this compound, validation is a stringent regulatory requirement to ensure that the results are accurate, reliable, and reproducible. europa.eufda.gov This process is conducted according to guidelines from bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.orgeuropa.eu

The validation process assesses several key performance characteristics of the method. These parameters confirm that the analytical procedure can consistently and accurately measure the impurity at the required levels. ich.org For instance, specificity ensures that the signal measured comes only from this compound, without interference from Norfloxacin or other impurities. ich.org Accuracy confirms the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. ich.org The limit of detection (LOD) and limit of quantification (LOQ) establish the lowest concentrations of the impurity that the method can reliably detect and quantify, respectively. ich.orgresearchgate.net

| Validation Characteristic | Purpose | Source |

|---|---|---|

| Specificity | To ensure the method unequivocally assesses the analyte in the presence of other components (e.g., API, other impurities, degradation products). | ich.org |

| Accuracy | To determine the closeness of agreement between the value accepted as a conventional true value and the value found. Assessed using a minimum of 9 determinations over 3 concentration levels. | ich.org |

| Precision (Repeatability & Intermediate Precision) | To measure the method's consistency over a short interval (repeatability) and within-laboratory variations (intermediate precision). | ich.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | ich.org |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | ich.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | ich.org |

| Range | The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | ich.orgeuropa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition). | ich.org |

Applications in Drug Development and Formulation Research

The control and analysis of impurities like this compound are integral throughout the drug development lifecycle. During early development, understanding the impurity profile of the API is crucial for establishing a safe and robust manufacturing process. The compound itself can also be used as a building block in the synthesis of new Norfloxacin derivatives with potentially modified physicochemical properties or enhanced biological activities. a2bchem.com This is part of a strategy to design novel drugs, sometimes with multiple pharmacological targets to combat resistance. nih.gov

In formulation research, the focus is on creating a stable and effective drug product, such as tablets or extended-release systems. nih.govresearchgate.net Stability studies are conducted under various stress conditions (e.g., heat, light, humidity, acid/base hydrolysis) to predict the drug product's shelf-life and identify potential degradation products. chula.ac.thresearchgate.net Analytical methods capable of separating and quantifying this compound are vital in these studies to ensure that it does not form or increase to unacceptable levels over time. chula.ac.th For example, research on extended-release Norfloxacin tablets highlights the need for film-coating to prevent photodegradation, a process that could potentially generate impurities. nih.govresearchgate.net Therefore, monitoring this compound helps ensure that the final formulation protects the API and remains safe and effective throughout its intended use.

Future Research Directions and Translational Perspectives

Innovations in Fluoroquinolone Chemical Space Expansion

The journey of fluoroquinolones from the first generation, like nalidixic acid, to the latest generations has been marked by strategic chemical modifications that have broadened their spectrum of activity and improved their pharmacokinetic profiles. mdpi.comnih.gov The core quinolone structure offers multiple sites for chemical alteration, a characteristic that has been extensively exploited to enhance efficacy and overcome resistance. acs.org

The introduction of a fluorine atom at the C6 position and a piperazine (B1678402) ring at the C7 position were pivotal modifications that led to the development of norfloxacin (B1679917), significantly boosting its activity against Gram-negative bacteria. nih.govacs.org Further modifications have continued to expand the utility of this class of antibiotics. mdpi.com The synthesis of N-Ethoxycarbonyl Norfloxacin, where an ethoxycarbonyl group is added to the piperazinyl nitrogen of norfloxacin, is a prime example of such a modification. mdpi.coma2bchem.com This addition can alter the molecule's properties, potentially influencing its biological activity and physicochemical characteristics. a2bchem.com

Future research in this area will likely focus on:

Novel Substitutions: Exploring a wider range of substituents at the N-4 position of the piperazine ring to create novel derivatives with enhanced properties.

Hybrid Molecules: Designing hybrid compounds that combine the fluoroquinolone scaffold with other pharmacophores to create agents with dual mechanisms of action or improved activity against resistant strains. nih.gov This approach has shown promise in overcoming resistance and broadening the therapeutic applications of fluoroquinolones. nih.govrsc.org

Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic methods for producing fluoroquinolone derivatives, minimizing the use of hazardous reagents and solvents. sruc.ac.uk

Potential for this compound in Combination Therapies

The use of combination therapies is a cornerstone of modern medicine, particularly in the fight against infectious diseases and cancer. nih.govnih.gov For fluoroquinolones, combination strategies are being explored to enhance their efficacy, reduce the development of resistance, and broaden their therapeutic applications.

This compound, as a derivative of a well-established antibiotic, could be a valuable component in such combination regimens. Potential avenues for research include:

Synergy with Other Antibiotics: Investigating the synergistic effects of this compound with other classes of antibiotics. This could lead to lower required doses of each drug, potentially reducing side effects and slowing the emergence of resistance.

Combination with Efflux Pump Inhibitors: Resistance to fluoroquinolones can be mediated by the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell. mdpi.com Combining this compound with efflux pump inhibitors could restore its activity against resistant strains. mdpi.com

Dual-Drug Delivery Systems: Developing delivery systems that can co-deliver this compound and another therapeutic agent to the site of infection. nih.gov This approach can ensure that both drugs reach their target simultaneously, maximizing their combined effect.

Advanced Computational Modeling and Artificial Intelligence in Derivative Design

The integration of computational tools has revolutionized the process of drug discovery and design. For the development of new fluoroquinolone derivatives like this compound, these technologies offer powerful capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be used to predict the biological activity of novel fluoroquinolone derivatives based on their chemical structure. mdpi.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. mdpi.com

Molecular Docking: This technique simulates the interaction between a drug molecule and its target protein, such as DNA gyrase or topoisomerase IV for fluoroquinolones. rsc.orgbohrium.com It provides insights into the binding mode and can help in designing derivatives with improved target affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the drug-target interaction, revealing how the complex behaves over time. mdpi.com This can help in understanding the mechanism of action and in designing more effective inhibitors.

Artificial Intelligence (AI) and Machine Learning: AI algorithms can be trained on existing data to predict the properties of new molecules, including their antibacterial activity, toxicity, and pharmacokinetic profiles. This can significantly accelerate the drug discovery process.

These computational approaches enable a more rational and targeted design of new fluoroquinolone derivatives, reducing the time and cost associated with traditional trial-and-error methods. mdpi.com

Addressing Unmet Medical Needs through N-Ethoxycarbonyl Modified Fluoroquinolones

Despite the availability of a wide range of antibiotics, there are still significant unmet medical needs in the treatment of infectious diseases. googleapis.comdrugbank.com The development of new and improved fluoroquinolones, including derivatives like this compound, could help address some of these challenges.

Infections Caused by Resistant Pathogens: The rising prevalence of multidrug-resistant bacteria is a major global health threat. mdpi.com Modified fluoroquinolones that can evade existing resistance mechanisms are urgently needed.

Biofilm-Associated Infections: Bacteria within biofilms are notoriously difficult to eradicate with conventional antibiotics. rsc.org Novel fluoroquinolone derivatives with enhanced penetration into biofilms could provide a more effective treatment option. rsc.orgresearchgate.net

Intracellular Pathogens: Some bacteria can survive and replicate within host cells, making them difficult to treat with antibiotics that have poor intracellular penetration. Fluoroquinolones are known to accumulate inside cells, and modifications to the core structure could further enhance this property. nih.gov

Tuberculosis: While some fluoroquinolones are used in the treatment of tuberculosis, there is a need for more effective and less toxic drugs. nih.govresearchgate.net Research into modified fluoroquinolones could lead to the development of new anti-tuberculosis agents.

Emerging Research Avenues in Prodrug Development and Targeted Delivery Systems

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, stability, and bioavailability. researchgate.net For fluoroquinolones, prodrug strategies have been explored to enhance their delivery and reduce side effects. researchgate.netillinois.edu

The ethoxycarbonyl group on this compound could potentially act as a prodrug moiety, being cleaved in vivo to release the active norfloxacin. Future research in this area could focus on:

Enzyme-Activatable Prodrugs: Designing prodrugs that are specifically activated by enzymes present at the site of infection. illinois.edu This would allow for targeted drug release, increasing efficacy and minimizing systemic toxicity.

Nanoparticle-Based Delivery Systems: Encapsulating this compound or other fluoroquinolone derivatives in nanoparticles can improve their solubility, protect them from degradation, and facilitate targeted delivery to infected tissues. nih.govjddtonline.info Various types of nanoparticles, including polymeric nanoparticles and lipid-based nanocarriers, have been investigated for the delivery of fluoroquinolones. jddtonline.info

Hydrogel-Based Delivery Systems: Hydrogels can be used to create coatings for medical implants that release antibiotics over a sustained period, preventing the formation of biofilms. rsc.orgresearchgate.net

These advanced delivery systems hold great promise for improving the therapeutic efficacy of fluoroquinolones and overcoming some of the challenges associated with their use. nih.govjddtonline.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.